molecular formula C10H10N2O4S B8800356 Methyl 2-[(cyanomethyl)sulfamoyl]benzoate

Methyl 2-[(cyanomethyl)sulfamoyl]benzoate

Cat. No. B8800356
M. Wt: 254.26 g/mol
InChI Key: KKAJWYKXGCOBCO-UHFFFAOYSA-N
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Patent
US04694080

Procedure details

To a suspension of N-cyanomethylsaccharin (276 g) in methanol (1000 ml) was added dropwise 28% sodium methoxide (145 ml) over 30 minutes at 5°-10° C. After stirring at 5°-10° C. for 1 hour, 6N HCl (ca. 230 ml) was added dropwise maintaining the temperature at 10°-15° C. The resulting crystals were collected by filtration, washed with water and dried in vacuo at 50° C. for 16 hours to give o-carbomethoxy-N-cyanomethylbenzenesulfonamide, 264 g (78.7%).
Quantity
276 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][N:4]1C(=O)[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[S:5]1(=[O:7])=[O:6])#[N:2].[CH3:16][O-:17].[Na+].Cl.[CH3:20][OH:21]>>[C:16]([C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[S:5]([NH:4][CH2:3][C:1]#[N:2])(=[O:7])=[O:6])([O:21][CH3:20])=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
276 g
Type
reactant
Smiles
C(#N)CN1S(=O)(=O)C2=CC=CC=C2C1=O
Name
Quantity
1000 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
145 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
230 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring at 5°-10° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 10°-15° C
FILTRATION
Type
FILTRATION
Details
The resulting crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(OC)C1=C(C=CC=C1)S(=O)(=O)NCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.